2-Carboxyindole-3-butyric acid
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Overview
Description
2-Carboxyindole-3-butyric acid is a chemical compound with the molecular formula C13H13NO4 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxyindole-3-butyric acid can be achieved through various methods. One common approach involves the use of isatins and dimethyl sulfoxide (DMSO) via a one-carbon translocation process. This method includes the in situ generation of α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure . Another method involves the use of hollow mesoporous silica nanoparticles as nanocarriers for the loading of indole-3-butyric acid, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of advanced nanotechnology and optimized reaction conditions can potentially enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Carboxyindole-3-butyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon-carbon bond formation . Additionally, it can undergo oxidative reactions, such as the Fenton reaction, which involves the generation of reactive oxygen species .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include boron reagents for Suzuki–Miyaura coupling and iron (Fe2+) for oxidative reactions. The conditions for these reactions vary, with Suzuki–Miyaura coupling typically requiring mild and functional group-tolerant conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted indole derivatives, while oxidative reactions can lead to the formation of oxidized products.
Scientific Research Applications
2-Carboxyindole-3-butyric acid has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of various indole derivatives, which have significant biological and pharmacological activities .
Biology: In biology, it is studied for its role in plant hormone regulation, particularly as an auxin precursor that is converted to indole-3-acetic acid in plants .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, it is used in the production of plant growth regulators and other agrochemicals .
Mechanism of Action
The mechanism of action of 2-Carboxyindole-3-butyric acid involves its conversion to indole-3-acetic acid through a peroxisomal β-oxidation process. This conversion is crucial for maintaining auxin homeostasis in plants, which is essential for various developmental processes . The compound interacts with specific transporters and enzymes involved in auxin metabolism and transport, thereby influencing plant growth and development .
Comparison with Similar Compounds
- Indole-3-acetic acid
- Indole-3-butyric acid
- Indole-3-carboxylic acid
- Indole-3-formaldehyde
Comparison: 2-Carboxyindole-3-butyric acid is unique due to its specific structure and the presence of both carboxy and butyric acid groups. This structural uniqueness allows it to participate in a variety of chemical reactions and biological processes that are distinct from other indole derivatives. For example, while indole-3-acetic acid is a well-known plant hormone, this compound serves as a precursor that can be converted to indole-3-acetic acid, thereby playing a crucial role in auxin homeostasis .
Properties
CAS No. |
31529-29-0 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(3-carboxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18) |
InChI Key |
IAFOXRHFSQERNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCCC(=O)O |
Origin of Product |
United States |
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